2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-
Overview
Description
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- is a synthetic organic compound known for its vibrant color properties. It is commonly referred to as C.I. Solvent Red 27 and is used extensively in various industrial applications, particularly as a dye and pigment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- typically involves the diazotization of dimethylaniline followed by coupling with 2-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used as a pigment in plastics, textiles, and inks due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- primarily involves its interaction with light and biological molecules. The azo bonds in the compound absorb specific wavelengths of light, giving it its characteristic color. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[(2,4-dimethylphenyl)azo]-: Similar in structure but with different substituents on the aromatic rings.
Sudan II: Another azo dye with similar applications but different chemical properties.
C.I. Solvent Orange 7: A related compound used in similar industrial applications
Uniqueness
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its stability and vibrant color make it particularly valuable in industrial applications where consistent performance is required .
Properties
IUPAC Name |
1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-16-8-7-11-22(17(16)2)27-28-23-13-14-24(19(4)18(23)3)29-30-26-21-10-6-5-9-20(21)12-15-25(26)31/h5-15,31H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQLHHZOZSGQGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043626 | |
Record name | 1-[2-[4-[2-(2,3-Dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-06-5, 96740-82-8 | |
Record name | Oil red O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-[4-[2-(2,3-Dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLVENT RED 27 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7S71FND9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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